1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O3/c1-24-16-14(17(28)23-19(24)29)26(10-12-4-2-3-5-13(12)20)18(22-16)25-8-6-11(7-9-25)15(21)27/h2-5,11H,6-10H2,1H3,(H2,21,27)(H,23,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQHBRKFWLNIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)C(=O)N)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article aims to synthesize current research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 373.39 g/mol. The structure features a piperidine ring linked to a purine derivative, which is critical for its biological activity.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, which is particularly relevant in cancer biology.
- Modulation of Apoptosis : It has been shown to increase the expression of pro-apoptotic genes such as p53 and Bax, leading to enhanced apoptosis in cancer cells .
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : The compound has shown effectiveness against myeloma and leukemia cell lines, with significant reductions in cell viability observed at certain concentrations.
- Molecular Docking Studies : Computational analyses suggest that the compound interacts favorably with target proteins involved in cancer pathways, indicating potential as an anti-cancer agent .
Neuroprotective Effects
Preliminary studies suggest that the compound may also have neuroprotective properties. It appears to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Case Studies
Several case studies highlight the efficacy of compounds structurally related to this compound:
- In Vitro Studies : In a study involving leukemia cell lines, the compound reduced cell growth by promoting apoptosis through mitochondrial pathways .
- Animal Models : Animal studies have indicated that administration of similar compounds resulted in reduced tumor sizes and improved survival rates compared to control groups.
Data Summary Table
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for synthesizing 1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide?
- Methodological Answer : Use multi-step organic synthesis protocols involving sequential functionalization of the purine and piperidine cores. For example, alkylation of the purine scaffold with 2-fluorobenzyl groups (as seen in analogous compounds ) followed by coupling with piperidine-4-carboxamide derivatives. Employ reaction condition optimization via factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and minimize side products . Monitor intermediates using thin-layer chromatography (TLC) and characterize via and .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and gradient elution (e.g., methanol/water with 0.1% trifluoroacetic acid) to isolate pure fractions . Validate purity (>95%) via UV-Vis spectroscopy at λ = 254 nm. Confirm structure using for fluorophenyl groups and mass spectrometry (HRMS) for molecular ion verification .
Advanced Research Questions
Q. How can computational methods accelerate reaction optimization for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and predict regioselectivity during purine alkylation . Use cheminformatics tools to screen solvent-catalyst combinations for coupling reactions, reducing trial-and-error experimentation. Integrate machine learning (ML) models trained on reaction databases to predict optimal conditions (e.g., reaction time, stoichiometry) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected shifts)?
- Methodological Answer : Cross-validate data using complementary techniques:
- Scenario 1 : If signals deviate from literature values, confirm fluorophenyl substitution patterns via X-ray crystallography .
- Scenario 2 : For ambiguous HRMS peaks, perform tandem MS/MS fragmentation to distinguish isobaric impurities .
- Scenario 3 : Use 2D NMR (e.g., ) to resolve overlapping proton signals in the piperidine region .
Q. How to design a scalable synthesis route while maintaining stereochemical integrity?
- Methodological Answer :
- Step 1 : Replace batch reactions with flow chemistry for purine functionalization, ensuring consistent heat/mass transfer .
- Step 2 : Optimize crystallization conditions (e.g., anti-solvent addition rate) to isolate enantiomerically pure piperidine intermediates .
- Step 3 : Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size and polymorph distribution .
Q. What in silico approaches predict biological interactions of this compound?
- Methodological Answer :
- Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, focusing on the purine core’s hydrogen-bonding potential .
- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, BBB permeability) and identify metabolic liabilities (e.g., cytochrome P450 interactions) .
Data Contradiction Analysis Framework
Q. How to address discrepancies between computational predictions and experimental yields?
- Methodological Answer :
- Root Cause 1 : Overestimation of catalyst efficiency in simulations. Validate via kinetic studies (e.g., Arrhenius plots) to refine activation energy parameters .
- Root Cause 2 : Solvent effects not fully captured in DFT. Conduct COSMO-RS calculations to account for solvation dynamics .
- Action : Implement a feedback loop where experimental data recalibrates computational models .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
